N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide
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Overview
Description
N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound featuring a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of 3-cyano-2(1H)-pyridinethiones in an alkaline medium, followed by Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines.
Functionalization: The amino group is diazotized and subsequently substituted with an azido group, which is then reacted with triphenylphosphine to form the desired thieno[2,3-b]pyridine derivative.
Coupling with Benzamide: The final step involves coupling the thieno[2,3-b]pyridine derivative with benzamide under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Benzamide Derivatives: Compounds with benzamide moieties but different heterocyclic cores.
Uniqueness
N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C23H19N3O4S/c1-14-12-17(13-30-2)19-20(25-22(27)16-6-4-3-5-7-16)21(31-23(19)24-14)15-8-10-18(11-9-15)26(28)29/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
ZLJHSUMCRWCIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4)COC |
Origin of Product |
United States |
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